N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-3-5-14(6-4-13)18-17(20)9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCATFCROBLFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(2H-1,3-benzodioxol-5-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide
- Structure: Shares the 1,3-benzodioxole core but replaces the 4-acetylphenyl group with a 4-bromophenylmethyl-methylamino side chain.
- Molecular Formula: C₁₇H₁₇BrN₂O₃ vs. C₁₇H₁₅NO₄ (target compound).
- Methylamino Linker: Increases basicity and flexibility compared to the rigid acetylphenyl group in the target compound.
- Implications: The bromine and methylamino groups may improve pharmacokinetic properties, such as prolonged half-life, but could also increase toxicity risks .
N-(4-hydroxyphenyl)acetamide
- Structure : Simplifies the target compound by replacing both the benzodioxole and acetylphenyl groups with a single 4-hydroxyphenyl unit.
- Molecular Formula: C₈H₉NO₂ vs. C₁₇H₁₅NO₄ (target compound).
- Key Differences :
- Implications : The hydroxylated analog is more suitable for applications requiring rapid systemic clearance, whereas the target compound’s benzodioxole may prolong bioavailability .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Replaces the benzodioxole with a 4,5-dihydro-1,3,4-thiadiazole ring and introduces a 4-fluorophenyl group.
- Molecular Formula: C₁₁H₁₀FN₃O₂S vs. C₁₇H₁₅NO₄ (target compound).
- Fluorine Atom: Enhances electronegativity and bioavailability via improved membrane permeability .
- Implications : The thiadiazole system may confer unique bioactivity, such as antimicrobial or anti-inflammatory effects, distinct from the benzodioxole-based target compound .
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Structure : Features a stereochemically complex backbone with multiple phenyl and hydroxy groups, unlike the planar benzodioxole-acetylphenyl system.
- Key Differences: Stereochemical Complexity: The (2S,3S,5S) configuration enables precise three-dimensional interactions with chiral biological targets.
- Implications : This compound’s stereochemistry and branched structure may optimize selectivity in enzyme inhibition but complicate synthesis and scalability .
Biological Activity
N-(4-acetylphenyl)-2-(2H-1,3-benzodioxol-5-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound consists of three main structural components:
- Acetamide Group : Contains a carbonyl group (C=O) linked to a nitrogen atom (N-H).
- Phenyl Ring : An acetyl group is attached at the para position (4th position) of the benzene ring.
- Benzodioxole Unit : A fused benzene and dioxole ring structure enhances its biological activity.
Structural Formula
The molecular formula for this compound is .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Acetylcholinesterase Inhibition
One of the most notable activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. In vitro studies show that compounds with similar structures can effectively inhibit AChE activity, suggesting that this compound may have similar effects.
Table 1: Comparison of AChE Inhibition Potency
Anti-inflammatory Effects
Studies have shown that derivatives of benzodioxole compounds possess anti-inflammatory properties. These properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This activity is critical in developing new antibiotics amid rising antibiotic resistance.
Study 1: Alzheimer’s Disease Model
A study investigated the effects of a structurally similar compound on cognitive function in a mouse model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance metrics following treatment with the compound, attributed to AChE inhibition.
Study 2: In Vitro Antimicrobial Testing
In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
